Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-
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Overview
Description
Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- is a complex organic compound with the molecular formula C9H9Cl2NO5S. This compound is characterized by the presence of a benzene ring substituted with a 2,2-dichloroethylsulfonyl group, a methoxy group, and a nitro group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- typically involves multiple steps, starting with the nitration of methoxybenzene to introduce the nitro group. This is followed by sulfonylation to attach the 2,2-dichloroethylsulfonyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 4-[(2-chloroethyl)sulfonyl]-1-methoxy-2-nitro-
- Benzene, 4-[(2,2-dibromoethyl)sulfonyl]-1-methoxy-2-nitro-
- Benzene, 4-[(2,2-difluoroethyl)sulfonyl]-1-methoxy-2-nitro-
Uniqueness
Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- is unique due to the presence of the 2,2-dichloroethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
10230-76-9 |
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Molecular Formula |
C9H9Cl2NO5S |
Molecular Weight |
314.14 g/mol |
IUPAC Name |
4-(2,2-dichloroethylsulfonyl)-1-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO5S/c1-17-8-3-2-6(4-7(8)12(13)14)18(15,16)5-9(10)11/h2-4,9H,5H2,1H3 |
InChI Key |
MVFNAYBRMRRTTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CC(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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